Methyl 3-(1,3-benzodioxol-5-yl)-2-nitroprop-2-enoate
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Overview
Description
Methyl 3-(1,3-benzodioxol-5-yl)-2-nitroprop-2-enoate is an organic compound characterized by the presence of a benzodioxole ring and a nitroprop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1,3-benzodioxol-5-yl)-2-nitroprop-2-enoate typically involves the reaction of 1,3-benzodioxole with nitroprop-2-enoate under specific conditions. One common method involves the use of a base-catalyzed condensation reaction, where the benzodioxole is reacted with methyl nitroacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and distillation to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1,3-benzodioxol-5-yl)-2-nitroprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
Methyl 3-(1,3-benzodioxol-5-yl)-2-nitroprop-2-enoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(1,3-benzodioxol-5-yl)-2-nitroprop-2-enoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzodioxole ring may also contribute to its activity by interacting with specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate: Similar structure but with a cyano group instead of a nitro group.
Methyl 3-(1,3-benzodioxol-5-yl)-2-methyl-2-oxiranecarboxylate: Contains an oxirane ring instead of a nitro group.
Uniqueness
Methyl 3-(1,3-benzodioxol-5-yl)-2-nitroprop-2-enoate is unique due to the presence of both a benzodioxole ring and a nitroprop-2-enoate moiety, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 3-(1,3-benzodioxol-5-yl)-2-nitroprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO6/c1-16-11(13)8(12(14)15)4-7-2-3-9-10(5-7)18-6-17-9/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDFMGQGZSISDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC2=C(C=C1)OCO2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80385685 |
Source
|
Record name | AC1MDRED | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80385685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49571-79-1 |
Source
|
Record name | AC1MDRED | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80385685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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